9-[(Trimethylsilyl)methyl]-6-{[(trimethylsilyl)methyl]sulfanyl}-9H-purine
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Overview
Description
9-((Trimethylsilyl)methyl)-6-(((trimethylsilyl)methyl)thio)-9H-purine: is a synthetic organic compound characterized by the presence of trimethylsilyl groups attached to a purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-((Trimethylsilyl)methyl)-6-(((trimethylsilyl)methyl)thio)-9H-purine typically involves the introduction of trimethylsilyl groups to a purine precursor. One common method involves the reaction of a purine derivative with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine ring or the silyl groups, potentially leading to the removal of the silyl groups or reduction of the purine ring.
Substitution: The trimethyl
Properties
CAS No. |
93629-49-3 |
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Molecular Formula |
C13H24N4SSi2 |
Molecular Weight |
324.59 g/mol |
IUPAC Name |
trimethyl-[[9-(trimethylsilylmethyl)purin-6-yl]sulfanylmethyl]silane |
InChI |
InChI=1S/C13H24N4SSi2/c1-19(2,3)9-17-8-16-11-12(17)14-7-15-13(11)18-10-20(4,5)6/h7-8H,9-10H2,1-6H3 |
InChI Key |
SRZPKGXQQXRVQQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CN1C=NC2=C1N=CN=C2SC[Si](C)(C)C |
Origin of Product |
United States |
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